molecular formula C8H7N3OS B2967921 5-(Pyridin-3-ylmethyl)-3H-1,3,4-thiadiazol-2-one CAS No. 1697062-46-6

5-(Pyridin-3-ylmethyl)-3H-1,3,4-thiadiazol-2-one

Cat. No.: B2967921
CAS No.: 1697062-46-6
M. Wt: 193.22
InChI Key: GZHLQSUNUJDZMT-UHFFFAOYSA-N
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Description

5-(Pyridin-3-ylmethyl)-3H-1,3,4-thiadiazol-2-one is a heterocyclic compound that features a thiadiazole ring fused with a pyridine moiety

Safety and Hazards

The decomposition of DPTAB is uncontrollable as it occurs, and the heat dispersed is intense . The self-accelerating decomposition temperature of DPTAB was 110.9 °C, indicating that the storage and transformation temperatures of DPTAB should not be higher than 110.9 °C .

Future Directions

In the next few years, a larger share of novel pyridine-based drug candidates is expected . This highlights an inclination to the use of pyridine-based molecules in drug crafting .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-3-ylmethyl)-3H-1,3,4-thiadiazol-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine-3-carboxaldehyde with thiosemicarbazide under acidic conditions to form the intermediate hydrazone, which then cyclizes to form the thiadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-3-ylmethyl)-3H-1,3,4-thiadiazol-2-one can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole derivatives: Similar in structure and often used in medicinal chemistry.

    Thiadiazole derivatives: Share the thiadiazole ring and have similar chemical properties.

Uniqueness

5-(Pyridin-3-ylmethyl)-3H-1,3,4-thiadiazol-2-one is unique due to its specific combination of a pyridine and thiadiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(pyridin-3-ylmethyl)-3H-1,3,4-thiadiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c12-8-11-10-7(13-8)4-6-2-1-3-9-5-6/h1-3,5H,4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHLQSUNUJDZMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC2=NNC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1697062-46-6
Record name 5-[(pyridin-3-yl)methyl]-2,3-dihydro-1,3,4-thiadiazol-2-one
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